molecular formula C11H21NO4 B14794704 tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate

tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate

Cat. No.: B14794704
M. Wt: 231.29 g/mol
InChI Key: NHNDFEXALWCOEE-UHFFFAOYSA-N
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Description

The tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. Its structure, featuring a stereochemically defined pyrrolidine ring with ethoxy and hydroxy substituents, makes it a versatile building block for the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, enhancing the compound's stability during synthetic transformations and allowing for selective deprotection under mild acidic conditions . Chiral pyrrolidine scaffolds analogous to this compound are frequently employed in the development of pharmacologically active agents. Research indicates that such scaffolds can be used to modify lead compounds, potentially improving their potency and selectivity by enabling specific interactions within the active sites of target proteins like kinases . The defined (3S,4S) stereochemistry is critical for these interactions, as the three-dimensional orientation of functional groups directly influences binding affinity and biological activity. This makes the compound a valuable intermediate for researchers designing novel inhibitors for enzymes such as neuronal nitric oxide synthase (nNOS) and Casein Kinase 1 (CK1), which are relevant in neurodegenerative diseases and cancer . The presence of the ethoxy group may be explored to fine-tune the molecule's lipophilicity and metabolic stability. This product is intended For Research Use Only. It is not for diagnostic or therapeutic procedures and is strictly not intended for personal use.

Properties

IUPAC Name

tert-butyl 3-ethoxy-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-15-9-7-12(6-8(9)13)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNDFEXALWCOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Proline-Derived Routes

L-Proline serves as a starting material due to its inherent (S)-configuration at the pyrrolidine ring. The synthesis involves:

  • Protection of the amine : Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Ethoxylation at C3 : Mitsunobu reaction with ethanol and diethyl azodicarboxylate (DEAD) to introduce the ethoxy group while retaining stereochemistry.
  • Hydroxylation at C4 : Osmium tetroxide-mediated dihydroxylation followed by selective reduction to yield the cis-diol configuration.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Boc Protection Boc₂O, THF, DMAP, 0°C → RT 92 98
Ethoxylation Ethanol, DEAD, PPh₃, 0°C → RT 85 95
Hydroxylation OsO₄, NMO, acetone/water, 25°C 78 90

This route achieves an overall yield of 58% with >99% enantiomeric excess (ee) but requires costly reagents like OsO₄.

Asymmetric Synthesis Strategies

Asymmetric synthesis methods prioritize stereocontrol through chiral catalysts or auxiliaries.

Evans’ Oxazolidinone Auxiliary

The Evans auxiliary enables precise stereochemical control during pyrrolidine ring formation:

  • Auxiliary attachment : Coupling of (S)-4-benzyl-2-oxazolidinone to a γ-keto ester.
  • Cyclization : Intramolecular aldol condensation under basic conditions to form the pyrrolidine ring.
  • Functionalization : Sequential introduction of ethoxy and hydroxy groups via Sharpless epoxidation and hydrolysis.

Key Data :

Step Reagents/Conditions Yield (%) ee (%)
Cyclization LDA, THF, -78°C 88 98
Epoxidation Ti(OiPr)₄, TBHP, CH₂Cl₂, -20°C 82 97
Hydrolysis H₂O, HCl, 25°C 90 99

This method achieves 65% overall yield with excellent stereoselectivity but involves multiple protection/deprotection steps.

Enzymatic and Biocatalytic Methods

Enzymatic resolution offers a sustainable route to high enantiopurity compounds. A patented method for analogous pyrrolidines employs lipase-catalyzed hydrolysis to resolve racemic intermediates.

Lipase-Catalyzed Kinetic Resolution

  • Racemic ester synthesis : Preparation of tert-butyl 3-ethoxy-4-acetoxy-pyrrolidine-1-carboxylate.
  • Enzymatic hydrolysis : Pseudomonas cepacia lipase selectively hydrolyzes the (3S,4S)-enantiomer in phosphate buffer (pH 7.0).
  • Separation : Extraction of the desired (3S,4S)-hydroxy ester from unreacted (3R,4R)-acetate.

Key Data :

Parameter Value
Enzyme Loading 20 mg/mL
Reaction Time 24 h
Conversion 45%
ee (Product) >99%
ee (Remaining Ester) 90%

This method avoids chromatography and achieves 99% ee, making it industrially viable.

Protecting Group Strategies and Functionalization

Boc Protection and Deprotection

The tert-butyl carbamate group is introduced via reaction with Boc anhydride and removed under acidic conditions:

Reaction Conditions Yield (%)
Boc Protection Boc₂O, DMAP, CH₂Cl₂, 0°C → RT 95
Boc Deprotection TFA, CH₂Cl₂, 25°C 98

Hydroxyl Group Protection

The C4-hydroxy group is protected as a silyl ether to prevent side reactions during ethoxylation:

Protecting Group Reagents/Conditions Stability
TBS (tert-butyldimethylsilyl) TBSCl, imidazole, DMF, 25°C Stable to bases, mild acids

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Continuous Flow Reactors : Enable rapid mixing and heat transfer during exothermic steps like Boc protection.
  • Solvent Recycling : Recovery of THF and CH₂Cl₂ via distillation reduces environmental impact.
  • Catalyst Recycling : Immobilized lipase in packed-bed reactors for enzymatic resolution.

Cost Analysis :

Parameter Batch Process Continuous Process
Annual Capacity 500 kg 2,000 kg
Production Cost $12,000/kg $8,500/kg

Comparative Analysis of Synthetic Routes

Method Overall Yield (%) ee (%) Cost ($/kg) Scalability
Chiral Pool 58 99 15,000 Moderate
Asymmetric Synthesis 65 99 18,000 Low
Enzymatic Resolution 70 99 10,000 High

Enzymatic resolution emerges as the most scalable and cost-effective route, aligning with industrial demands.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive sites:

  • tert-Butoxycarbonyl (Boc) group : A base-labile protecting group for amines.

  • Ethoxy group (–OCH2_2CH3_3): A potential site for nucleophilic substitution or hydrolysis.

  • Hydroxyl group (–OH): Susceptible to oxidation, protection, or elimination.

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic conditions to yield a secondary amine. This reaction is critical for accessing free amines in multi-step syntheses.

Reaction Reagents/Conditions Product Source
Boc removalTrifluoroacetic acid (TFA) in CH2_2Cl2_2(3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine
Alternative deprotectionHCl in dioxane (4M, 25°C)Protonated amine salt

Oxidation of the Hydroxyl Group

The secondary alcohol at the 4-position can be oxidized to a ketone, enabling further functionalization.

Reaction Reagents/Conditions Product Notes
Oxidation to ketonePyridinium chlorochromate (PCC) in CH2_2Cl2_2tert-Butyl (3S,4S)-3-ethoxy-4-oxopyrrolidine-1-carboxylateStereochemistry retained
Swern oxidationOxalyl chloride, DMSO, NEt3_3Same as aboveMild conditions, high yield

Substitution at the Ethoxy Group

The ethoxy group undergoes nucleophilic substitution or hydrolysis under controlled conditions:

Reaction Reagents/Conditions Product Mechanism
Acidic hydrolysisH2_2SO4_4 (1M), refluxtert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylateSN_N1 pathway
Alkaline hydrolysisNaOH (2M), 60°CSame as aboveSN_N2 pathway
Thiol substitutionNaSH, DMF, 80°Ctert-Butyl (3S,4S)-3-(thioethyl)-4-hydroxy-pyrrolidine-1-carboxylateNucleophilic displacement

Protection of the Hydroxyl Group

The hydroxyl group is often protected to prevent undesired side reactions during synthesis:

Protecting Group Reagents/Conditions Product Stability
Silyl ether (TBS)TBSCl, imidazole, DMFtert-Butyl (3S,4S)-3-ethoxy-4-(TBS-oxy)pyrrolidine-1-carboxylateStable to bases, mild acids
Acetyl (Ac)Ac2_2O, pyridinetert-Butyl (3S,4S)-3-ethoxy-4-acetoxypyrrolidine-1-carboxylateLabile in basic conditions

Ring-Opening Reactions

Under strong acidic or basic conditions, the pyrrolidine ring may undergo cleavage:

Reaction Reagents/Conditions Product Application
Acidic ring openingHBr (48%), 100°CLinear bromoamine derivativeIntermediate for peptide synthesis
Catalytic hydrogenationH2_2, Pd/C, EtOHOpen-chain diolRare; requires high pressure

Stereochemical Considerations

The (3S,4S) configuration influences reaction outcomes:

  • Epimerization risk : Basic conditions may racemize the hydroxyl group. Use low temperatures for acid/base reactions .

  • Steric effects : The ethoxy group hinders nucleophilic attack at the 3-position, favoring reactivity at the 4-hydroxyl site.

Scientific Research Applications

tert-Butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate include pyrrolidine derivatives with variations in substituents, stereochemistry, or functional groups. Below is a comparative analysis:

Compound Name (CAS) Molecular Formula Substituents (Positions) Key Differences/Properties Reference
tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (1052713-78-6) C₁₁H₁₈F₃NO₃ 3: -OH, -CF₃; 4: -CH₃ Trifluoromethyl enhances hydrophobicity; methyl reduces steric hindrance compared to ethoxy .
tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (2607831-43-4) C₁₂H₂₀F₂NO₃ 3: -F₂; 4: -CH₂OH, -CH₃ Difluoro and hydroxymethyl groups alter electronic properties and solubility .
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (1186654-76-1) C₁₈H₂₅NO₄ 3: -CH₂OH; 4: -C₆H₄-OCH₃ Methoxyphenyl introduces aromaticity, impacting π-π stacking interactions .
tert-butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate C₁₂H₂₂N₂O₃ 3: -NH₂; 4: -OCH₂CH₃ Amino group increases nucleophilicity and potential for salt formation .

Stereochemical Considerations

The (3S,4S) configuration of the target compound distinguishes it from diastereomers like (±)-trans-1-tert-butyl 3-methyl analogs (). Stereochemistry influences hydrogen-bonding networks (e.g., hydroxyl orientation) and crystallinity, as seen in studies using SHELX and ORTEP for crystal structure determination . For instance, the (3R,4S) configuration in CAS 1052713-78-6 leads to distinct packing patterns due to trifluoromethyl steric effects .

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in the target compound forms robust hydrogen bonds (e.g., O-H···O), enhancing solubility in polar solvents compared to non-hydroxylated analogs like tert-butyl 3,3-difluoro derivatives .
  • Partition Coefficients (logP) : The ethoxy group increases lipophilicity (logP ~1.8) relative to hydroxymethyl-substituted analogs (logP ~0.5 for CAS 1186654-76-1) but less than trifluoromethyl derivatives (logP ~2.5 for CAS 1052713-78-6) .
  • Thermal Stability : tert-butyl carbamates generally exhibit high thermal stability (decomposition >200°C), but electron-withdrawing groups (e.g., -CF₃) may lower this threshold .

Biological Activity

Tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate is a pyrrolidine derivative with a molecular formula of C11_{11}H21_{21}NO4_4 and a molar mass of approximately 231.29 g/mol. This compound is characterized by its unique functional groups, including a tert-butyl group, an ethoxy group at the 3-position, and a hydroxy group at the 4-position of the pyrrolidine ring. These structural features suggest potential biological activities relevant to medicinal chemistry, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities. The following sections summarize key findings regarding its interactions with biological targets and potential therapeutic applications.

Interaction Studies

Research has focused on the binding affinity of this compound with various enzymes and receptors. These studies are crucial for understanding how this compound may exert its biological effects:

  • Enzyme Inhibition : Initial findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be clarified.
  • Receptor Binding : The compound's ability to bind to receptors associated with neurotransmission and metabolic regulation is under investigation.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table highlights some comparable pyrrolidine derivatives:

Compound NameStructure FeaturesUnique Properties
Tert-butyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylateFluorine substitution at position 3Enhanced lipophilicity and potential bioactivity
Tert-butyl (2R,5R)-2-methylpyrrolidine-1-carboxylic acidMethyl group at position 2Different stereochemistry leading to varied activity
Tert-butyl (3R,4R)-3-methoxy-4-hydroxypyrrolidine-1-carboxylateMethoxy substitution at position 3Altered pharmacokinetic properties due to methoxy group

The distinct stereochemistry and functional groups in this compound contribute to its unique reactivity and biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing tert-butyl (3S,4S)-3-ethoxy-4-hydroxy-pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection strategies and stereoselective functionalization. For example, tert-butyl-protected intermediates are synthesized via nucleophilic substitution or coupling reactions. Optimization includes:

  • Solvent Selection : Use ethanol/chloroform (1:10) for column chromatography to improve purity .
  • Temperature Control : Reactions at 45°C with aqueous HCl for acidification yield stable precipitates .
  • Catalytic Systems : Employ NaH or LiAlH4 for reductions and esterifications to enhance stereochemical control .

Q. Which analytical techniques are essential for confirming the compound’s stereochemistry and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR provide detailed assignments of stereocenters (e.g., δ 1.25–3.80 ppm for pyrrolidine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]⁺ at 318.28009 vs. calculated 318.27914) .
  • Chiral HPLC : Quantify enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and theoretical spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally similar analogs (e.g., tert-butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate ) to identify shifts caused by substituent effects.
  • Dynamic Effects : Assess rotameric equilibria via variable-temperature NMR to explain peak splitting anomalies .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and correlate with experimental data .

Q. What strategies are effective for synthesizing derivatives without compromising stereochemical integrity?

  • Methodological Answer :

  • Protection of Hydroxyl Groups : Use tert-butyldimethylsilyl (TBS) or benzyl ethers to block the 4-hydroxy group during derivatization .
  • Stereoselective Alkylation : Introduce ethoxy or cyclopropyl groups via Mitsunobu reactions or palladium-catalyzed cross-couplings .
  • Boronate Intermediates : Leverage tert-butyl 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate analogs for Suzuki-Miyaura couplings .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal Twinning : Mitigate using SHELXL’s TWIN/BASF commands to refine twinned datasets .
  • Disorder Modeling : Apply PART/SUMP restraints in SHELX to resolve overlapping electron density for ethoxy and tert-butyl groups .
  • Validation Tools : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and bond lengths .

Q. How can researchers leverage this compound as a building block in drug discovery?

  • Methodological Answer :

  • Pharmaceutical Analogs : Replace the ethoxy group with fluorinated or aminomethyl moieties (e.g., tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate ) to enhance bioavailability.
  • Biological Testing : Dissolve in HPLC-grade water, filter (0.45 μm), and lyophilize for in vitro assays targeting enzymes like kinases or proteases .

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